molecular formula C19H18N4O3S2 B2676894 N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 893140-11-9

N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2676894
CAS No.: 893140-11-9
M. Wt: 414.5
InChI Key: JHEAXTCBAFKQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Scientific Research Applications

Design and Synthesis

Compounds structurally related to N-benzyl-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their potential therapeutic applications. For instance, novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives were designed and investigated for in vitro anti-inflammatory activity and p38α MAP kinase inhibition. Compound 5b emerged as the most active compound with significant edema inhibition and a superior inhibitory potency against p38α MAP kinase compared to the standard SB 203580 (Tariq, S., Kamboj, Payal, Alam, O., & Amir, M., 2018).

Biological Evaluation

Some derivatives have been synthesized starting from (benzo[d]thiazol-2-yl)phenol, exploring their antimicrobial and antimalarial activities. These compounds demonstrated moderate activities against a large panel of Gram-positive and Gram-negative bacterial strains, with specific modifications enhancing their potency (Alborz, Maryam, Jarrahpour, A., Pournejati, Roya, et al., 2018).

Pharmacological Evaluation

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing a similar structural motif, have been evaluated as glutaminase inhibitors, showing potential for cancer treatment by inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla, K., Ferraris, D., Thomas, A., et al., 2012).

Antimicrobial and Antiviral Applications

A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antibacterial, antifungal, and antiviral activities, showing significant effects against various pathogens, including tobacco mosaic virus (TMV) and bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) (Tang, Xu, Wang, Zhongbo, et al., 2019).

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c24-16(12-26-15-9-5-2-6-10-15)21-18-22-23-19(28-18)27-13-17(25)20-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEAXTCBAFKQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.